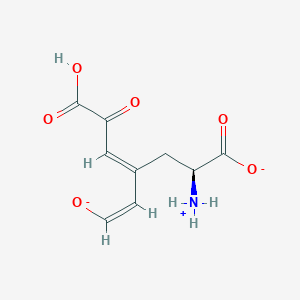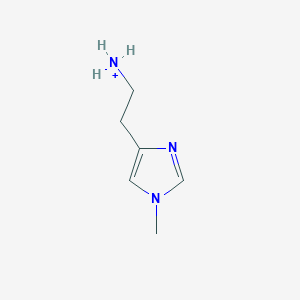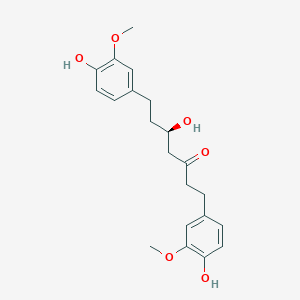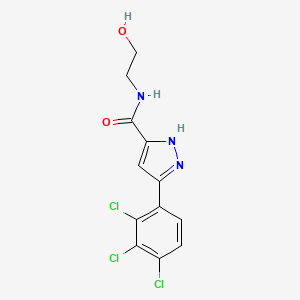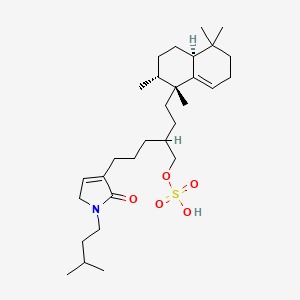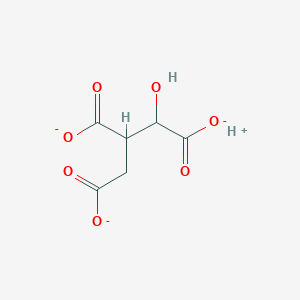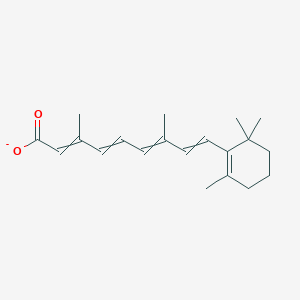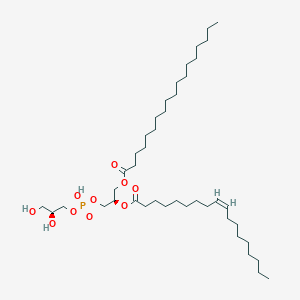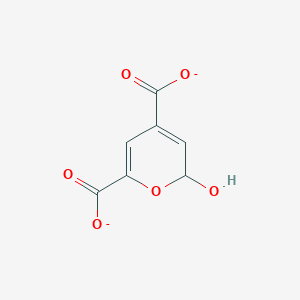
2-hydroxy-2H-pyran-4,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid comprising 2-hydroxy-2H-pyran with carboxy groups located at the 4- and 6-positions . This compound is a key intermediate in various biochemical pathways, particularly in the degradation of aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) involves the oxidation of protocatechuate (PCA) through the PCA 4,5-cleavage pathway . The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC) catalyzes the conversion of PCA to 2-pyrone-4,6-dicarboxylate (PDC) in the presence of NADP+ .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily carried out in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Reduction: Although less common, potential reduction reactions could involve the conversion of the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: NADP+ is a common reagent used in the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).
Reduction: Reducing agents like sodium borohydride (NaBH4) could be used under mild conditions.
Major Products
Oxidation: The major product is 2-oxo-2H-pyran-4,6-dicarboxylate.
Reduction: The major product would be the corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the study of aromatic compound degradation pathways.
Biology: Plays a role in microbial metabolism, particularly in the degradation of lignin-derived compounds.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
The compound exerts its effects through enzymatic reactions. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase catalyzes the oxidation of the compound to 2-oxo-2H-pyran-4,6-dicarboxylate in the presence of NADP+ . This reaction follows an ordered BiBi mechanism, where NADP+ binds first, followed by the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-carboxymuconate semialdehyde hemiacetal: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxy-2H-pyran-4,6-dicarboxylic acid: Another related compound with similar functional groups.
Uniqueness
2-hydroxy-2H-pyran-4,6-dicarboxylate is unique due to its specific role in the PCA 4,5-cleavage pathway and its involvement in the degradation of lignin-derived compounds .
Eigenschaften
Molekularformel |
C7H4O6-2 |
|---|---|
Molekulargewicht |
184.1 g/mol |
IUPAC-Name |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
InChI-Schlüssel |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


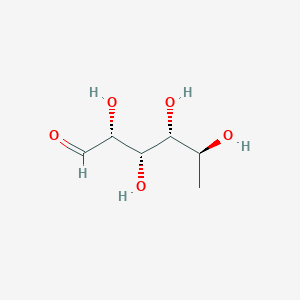
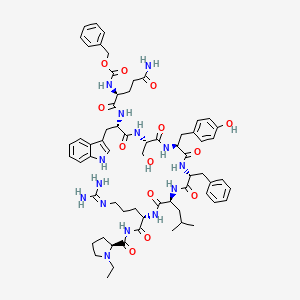
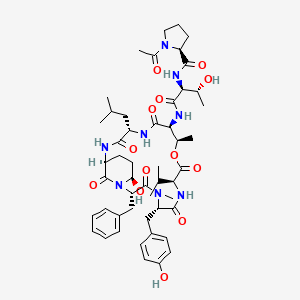
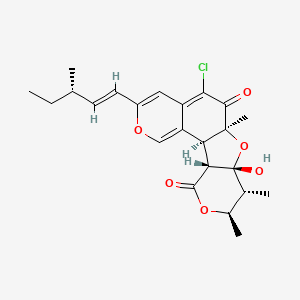
![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)
